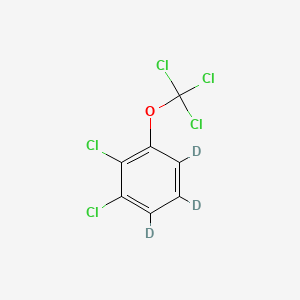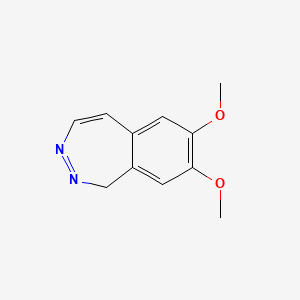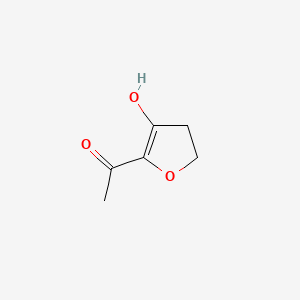
3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime is a chemical compound with the molecular formula C18H19NO4S. It is primarily used in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime involves several steps. One common method includes the reaction of 3,4-Dihydro-7-methoxy-2H-1-naphthalenone with tosyl chloride in the presence of a base, such as pyridine, to form the tosylate intermediate. This intermediate is then reacted with hydroxylamine hydrochloride to yield the final oxime product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The tosyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential use in developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit enzyme activity or alter protein function. Additionally, the compound’s structural features allow it to participate in various biochemical pathways, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-6-methoxy-2H-1-naphthalenone: Similar in structure but lacks the tosyl and oxime groups.
7-hydroxy-3,4-dihydro-1(2H)-naphthalenone: Contains a hydroxyl group instead of a methoxy group.
6-hydroxy-3,4-dihydro-1(2H)-naphthalenone: Another hydroxylated derivative with different functional groups.
Uniqueness
3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime is unique due to its combination of methoxy, tosyl, and oxime groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C18H19NO4S |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
[(Z)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H19NO4S/c1-13-6-10-16(11-7-13)24(20,21)23-19-18-5-3-4-14-8-9-15(22-2)12-17(14)18/h6-12H,3-5H2,1-2H3/b19-18- |
InChI-Schlüssel |
JYVZHEYOQGNVJZ-HNENSFHCSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O/N=C\2/CCCC3=C2C=C(C=C3)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C2CCCC3=C2C=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,5,15,16-Tetramethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene-11,12-dione](/img/structure/B13832155.png)




![3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide](/img/structure/B13832193.png)






